N-Boc-N-desethyl Sunitinib

Descripción general

Descripción

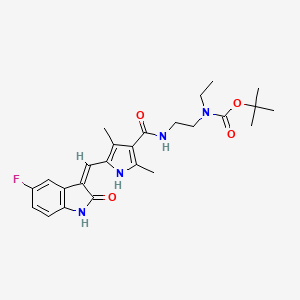

N-Boc-N-desethyl Sunitinib is a chemical compound that serves as an intermediate in the synthesis of Sunitinib metabolites. Sunitinib is a well-known multi-targeted receptor tyrosine kinase inhibitor used primarily in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. The compound this compound is characterized by its molecular formula C25H31FN4O4 and a molecular weight of 470.54 g/mol .

Aplicaciones Científicas De Investigación

N-Boc-N-desethyl Sunitinib has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various Sunitinib metabolites, aiding in the study of their chemical properties and potential modifications.

Biology: The compound is used in biological studies to understand the metabolism and bioactivity of Sunitinib and its derivatives.

Medicine: Research involving this compound contributes to the development of new therapeutic agents and the optimization of existing treatments for cancer.

Industry: The compound is used in the pharmaceutical industry for the large-scale production of Sunitinib and its metabolites, ensuring a consistent supply for clinical use

Mecanismo De Acción

Target of Action

N-Boc-N-desethyl Sunitinib, a major and pharmacologically active metabolite of the tyrosine kinase inhibitor and anticancer drug Sunitinib , primarily targets multiple receptor tyrosine kinases (RTKs). These include all platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R), which play crucial roles in tumor angiogenesis and cell proliferation . It also inhibits other RTKs, including FLT3, RET, and CSF-1R .

Mode of Action

This compound inhibits cellular signaling by targeting multiple RTKs . By inhibiting these targets, it disrupts the signaling pathways that promote tumor growth and angiogenesis. This simultaneous inhibition contributes to a reduction in tumor vascularization, allowing the cancer cells to undergo apoptosis, ultimately causing the tumor to shrink .

Biochemical Pathways

The inhibition of RTKs by this compound affects several biochemical pathways. The primary pathways affected are those involving PDGF-R and VEGF-R, which are crucial for cell proliferation and angiogenesis . By inhibiting these pathways, this compound can effectively reduce tumor growth and vascularization .

Pharmacokinetics

Sunitinib is mainly metabolized by cytochrome P450 3A4 (CYP3A4) to form this compound . The concentrations of this compound in plasma and serum are highly correlated . In patients’ platelets, the active metabolite levels are relatively increased as compared to Sunitinib . This suggests that the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound may be similar to those of Sunitinib .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell proliferation and angiogenesis . This results in a reduction in tumor growth and vascularization, leading to tumor shrinkage . Additionally, resistance to Sunitinib treatment can lead to genotypic and phenotypic changes in cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the metabolic conversion of Sunitinib to this compound can be affected by the activity of CYP3A4 enzymes . Furthermore, the effective levels of this compound in the patient can influence the quantitative and qualitative traits of platelets, which could be used for therapeutic drug monitoring .

Análisis Bioquímico

Biochemical Properties

N-Boc-N-desethyl Sunitinib interacts with various enzymes and proteins. It is primarily metabolized by the cytochrome P450 3A4 enzyme, leading to the formation of its active metabolite . The nature of these interactions involves metabolic conversion, which is crucial for its function .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been observed to cause morphometric changes in cells upon manifestation of sunitinib resistance . It influences cell function by affecting the production of cell membrane and extracellular matrix components, chemotaxis, and cell cycle progression .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that concentrations of this compound in plasma and serum were highly correlated in sunitinib-treated patients

Metabolic Pathways

This compound is involved in metabolic pathways mediated by the cytochrome P450 3A4 enzyme . This enzyme is responsible for the metabolic transformation of sunitinib to this compound, the active metabolite .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-N-desethyl Sunitinib involves multiple steps, starting from the appropriate precursors. The key steps include the introduction of the Boc (tert-butoxycarbonyl) protecting group and the desethylation process. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures to meet pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions: N-Boc-N-desethyl Sunitinib undergoes various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Comparación Con Compuestos Similares

Sunitinib: The parent compound, known for its multi-targeted receptor tyrosine kinase inhibition.

N-desethyl Sunitinib: An active metabolite of Sunitinib with similar pharmacological properties.

SU12662: Another metabolite of Sunitinib, showing comparable activity to the parent compound

Uniqueness: N-Boc-N-desethyl Sunitinib is unique due to its role as an intermediate in the synthesis of Sunitinib metabolites. Its chemical structure allows for specific modifications that can enhance the pharmacological properties of the resulting compounds, making it a valuable tool in drug development and research .

Actividad Biológica

N-Boc-N-desethyl Sunitinib is a derivative of Sunitinib, a well-known multitargeted tyrosine kinase inhibitor primarily used in the treatment of various cancers, including metastatic renal cell carcinoma (mRCC) and gastrointestinal stromal tumors (GISTs). This article delves into the biological activity of this compound, focusing on its pharmacokinetics, metabolic pathways, and therapeutic implications based on diverse research findings.

Overview of Sunitinib and Its Metabolites

Sunitinib is metabolized in the liver, primarily by cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2, to form several metabolites, including N-desethyl Sunitinib (DSU). DSU exhibits similar pharmacological activity to the parent compound, contributing significantly to the drug's overall efficacy. The biological activity of this compound can be understood through its relationship with these metabolic processes.

Pharmacokinetics of this compound

Key Pharmacokinetic Parameters:

- Absorption: Following oral administration, Sunitinib is rapidly absorbed and metabolized to DSU.

- Distribution: Both Sunitinib and DSU are highly protein-bound (approximately 95% for Sunitinib and 90% for DSU), which affects their bioavailability and therapeutic effectiveness .

- Metabolism: The primary pathways involve oxidative metabolism via CYP3A4 leading to the formation of DSU. This metabolite retains similar inhibitory effects on receptor tyrosine kinases (RTKs) that are crucial for tumor growth and angiogenesis .

This compound acts by inhibiting multiple RTKs involved in tumor proliferation and angiogenesis. The primary targets include:

- Vascular Endothelial Growth Factor Receptors (VEGFRs)

- Platelet-Derived Growth Factor Receptors (PDGFRs)

- Stem Cell Factor Receptor (c-KIT)

The inhibition of these receptors leads to reduced tumor vascularization and cell death. Studies indicate that N-desethyl Sunitinib possesses comparable potency to its parent compound, making it a significant player in cancer therapy .

Case Studies and Clinical Implications

Clinical Study on mRCC Patients:

A study involving 26 patients with mRCC demonstrated that higher plasma concentrations of DSU were associated with better progression-free survival (PFS) and overall survival (OS). Specifically, patients with DSU levels above 15 ng/mL showed a median PFS of 61 weeks compared to just 12 weeks for those below this threshold . This indicates that monitoring DSU levels could be crucial for optimizing treatment regimens.

Adverse Events Correlation:

The same study found a correlation between high concentrations of Sunitinib and adverse events such as hand-foot syndrome and thrombocytopenia. Conversely, low levels of DSU were linked to drug discontinuation due to disease progression, emphasizing the importance of pharmacokinetic monitoring in clinical settings .

Metabolic Pathways

The metabolism of Sunitinib involves several cytochrome P450 enzymes. A detailed analysis shows:

| Enzyme | Role in Metabolism | Impact on Activity |

|---|---|---|

| CYP3A4 | Major enzyme for conversion to DSU | Generates active metabolites |

| CYP1A2 | Contributes to oxidative metabolism | Affects toxicity profiles |

| CYP2D6 | Minor role in metabolism | Less impact on overall efficacy |

Research indicates that variations in these enzymes' activities can influence individual responses to treatment, highlighting the need for personalized medicine approaches in cancer therapy .

Propiedades

IUPAC Name |

tert-butyl N-ethyl-N-[2-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31FN4O4/c1-7-30(24(33)34-25(4,5)6)11-10-27-23(32)21-14(2)20(28-15(21)3)13-18-17-12-16(26)8-9-19(17)29-22(18)31/h8-9,12-13,28H,7,10-11H2,1-6H3,(H,27,32)(H,29,31)/b18-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJVBOSWZGYOFA-AQTBWJFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00719180 | |

| Record name | tert-Butyl ethyl[2-({5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl}amino)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246833-23-7 | |

| Record name | tert-Butyl ethyl[2-({5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl}amino)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.